1,2-Benzisoxazole

Drug metabolism Aldehyde oxidase Xenobiotic clearance

1,2-Benzisoxazole is the core scaffold of risperidone, paliperidone, and zonisamide. Unlike indole (pKa ~16.2) or benzothiazole, only 1,2-benzisoxazole (pKa -2.03) serves as an aldehyde oxidase substrate—vital for DMPK clearance predictions. Its labile N–O bond enables Diels–Alder cycloaddition and selective reductive cleavage, irreplaceable for synthesizing N-heterocycles. Supplied ≥96% purity; store at 2–8°C protected from light. Ideal as a reference standard for HPLC/GC method validation and impurity profiling of benzisoxazole-based drugs. Order now.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 271-95-4
Cat. No. B1199462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisoxazole
CAS271-95-4
Synonyms1,2-benzisoxazole
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NO2
InChIInChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-8-9-7/h1-5H
InChIKeyKTZQTRPPVKQPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzisoxazole (CAS 271-95-4): Procurement Specifications and Core Properties


1,2-Benzisoxazole (CAS 271-95-4, molecular formula C₇H₅NO, molecular weight 119.12 g/mol) is a bicyclic aromatic heterocycle consisting of a benzene ring fused to an isoxazole moiety [1]. Standard commercial material is supplied as a colorless liquid with purity ≥96% (GC), density 1.17 g/cm³, boiling point 100 °C at 26 mmHg, refractive index n20D 1.56, and storage at 2–8 °C with protection from light . While the parent compound itself has limited direct applications, it serves as the core scaffold for numerous therapeutically relevant derivatives including the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide [1]. The isoxazole ring imparts a distinctive 10-π-electron aromatic system characterized by a weak N–O bond that is susceptible to selective cleavage, a property that defines its synthetic utility as a precursor to N-containing heterocycles [2].

1,2-Benzisoxazole (271-95-4) Selection Rationale: Why Structurally Similar Heterocycles Are Not Interchangeable


Despite sharing the same molecular formula (C₇H₅NO) and a benzene-fused azole architecture, 1,2-benzisoxazole cannot be substituted by its closest structural analogs—benzoxazole, 2,1-benzisoxazole (anthranil), 1,2-benzisothiazole, or indole—without altering critical reaction outcomes or biological recognition. The 1,2-benzisoxazole scaffold is differentiated by four key, quantifiable properties: (1) exclusive substrate recognition by aldehyde oxidase where benzothiazole and benzoxazole fail [1]; (2) capacity to undergo Diels–Alder cycloaddition with maleic anhydride, a reactivity absent in its 2,1-benzisothiazole counterpart [2]; (3) a measurable pKa of -2.03 ± 0.30 (predicted) that contrasts sharply with indole (pKa ~16.2), governing protonation state and hydrogen-bonding capacity [3]; and (4) enzymatic N–O bond reduction kinetics that are tunable by substituent electronic effects, a metabolic pathway not available to C–C linked isosteres [4]. The following evidence establishes that these differences are not theoretical but experimentally validated and directly consequential for research and industrial applications.

1,2-Benzisoxazole (271-95-4) Quantitative Differentiation Evidence Guide


Aldehyde Oxidase Substrate Specificity: 1,2-Benzisoxazole Is a Substrate; Benzothiazole and Benzoxazole Are Not

In a systematic kinetic study of 12 oxygen and sulfur azaheterocycles as potential substrates of rabbit liver aldehyde oxidase, only benzoxazole and 1,2-benzisoxazole were found to be substrates [1]. Benzothiazole, a direct sulfur analog, was not a substrate and acted only as a mixed inhibitor [1]. The study also characterized the mixed inhibition kinetics for 1,2-benzisoxazole, with a Ki/KI ratio greater than 1.0, indicating preferential binding to the free enzyme over the enzyme–substrate complex [1]. This substrate specificity is attributed to the π-excessive character of the heterocycle combined with the presence of the N–O bond.

Drug metabolism Aldehyde oxidase Xenobiotic clearance In vitro ADME

Diels–Alder Reactivity: 2,1-Benzisoxazole Reacts with Maleic Anhydride; 2,1-Benzisothiazole Does Not

A comparative study on the Diels–Alder reactivity of 2,1-benzisothiazoles and 2,1-benzisoxazoles demonstrated a stark reactivity divergence [1]. Simple 2,1-benzisothiazoles do not react with maleic anhydride under the same conditions where 2,1-benzisoxazoles undergo cycloaddition [1]. Notably, 3-amino-2,1-benzisothiazole reacts via an alternative pathway, forming a maleamic acid rather than a Diels–Alder adduct, while 3-methylamino and 3-ethylamino derivatives yield substituted thioamides [1]. The N–O bond in the isoxazole ring confers a different electronic environment and strain profile compared to the N–S bond in isothiazole, enabling this cycloaddition reactivity.

Cycloaddition Synthetic methodology Heterocyclic reactivity Diels–Alder

pKa Differential: 1,2-Benzisoxazole (pKa -2.03) vs. Indole (pKa ~16.2) Defines Distinct Physicochemical Space

1,2-Benzisoxazole has a predicted pKa of -2.03 ± 0.30 [1], indicating that it remains neutral and unprotonated across all physiologically relevant pH ranges (pH 1–8). In contrast, indole—a common bioisostere used in serotonin receptor ligands and auxin analogs—has an estimated pKa of approximately 16.2 for the NH proton, rendering it weakly acidic and capable of hydrogen-bond donation under certain conditions [2]. This approximately 18-unit pKa difference means that 1,2-benzisoxazole and indole occupy fundamentally different regions of ionization space. Additionally, water solubility for 1,2-benzisoxazole is measured at 4.1 mg/mL at 25 °C [1].

Physicochemical properties Drug design Bioisosteres Ionization state

Reductive N–O Bond Cleavage: Tunable Metabolism of 1,2-Benzisoxazole Not Available to C–C Linked Isosteres

The 1,2-benzisoxazole N–O bond undergoes cytochrome P450-mediated reductive cleavage under anaerobic conditions, a metabolic pathway not available to isosteres lacking this bond (e.g., indole, benzofuran) [1]. In rat liver microsomes, 3-(indol-1-yl)-1,2-benzisoxazole is reduced to the corresponding amidine [1]. Importantly, introduction of electron-withdrawing substituents (e.g., Cl-, MeSO₂-) at the 6-position significantly increases the rate of substrate reduction [1]. The apparent Vmax correlates negatively with ELUMO calculated by PM3 semiempirical methods, establishing ELUMO as a predictive parameter for susceptibility to reductive metabolism [1]. C–N bond cleavage linking the benzisoxazole to the indole moiety can be made nearly quantitative with appropriate substitution patterns [1].

Drug metabolism Cytochrome P450 Prodrug design Reductive cleavage

Reactivity Prediction by CNDO/2 Calculations: N–O Bond Cleavage Invariably Accompanies Nucleophilic Attack

A CNDO/2 computational study on substituted 1,2-benzisoxazole 2-oxides established that charge densities alone fail to account for observed reactivity; both electrophilic and nucleophilic substitution reactions appear to be orbital-controlled [1]. Critically, the study found that nucleophilic attack invariably triggers cleavage of the ring N–O bond [1]. This computational prediction aligns with experimental observations in metabolic and synthetic transformations and provides a rational basis for predicting reaction outcomes. While this study focused on 1,2-benzisoxazole 2-oxides, the finding underscores a fundamental reactivity principle of the benzisoxazole system: the N–O bond is the primary locus of reactivity under nucleophilic conditions.

Computational chemistry Reactivity prediction Nucleophilic substitution Electronic structure

1,2-Benzisoxazole (271-95-4) Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold Selection for CNS-Targeted Therapeutics

1,2-Benzisoxazole is the core scaffold for clinically validated CNS drugs including the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide [1]. When designing novel 5-HT or dopamine receptor ligands, medicinal chemists select the 1,2-benzisoxazole core over indole bioisosteres due to fundamentally different physicochemical properties: the benzisoxazole pKa of -2.03 (predicted) versus indole pKa of ~16.2 dictates distinct ionization states and hydrogen-bonding capacity at physiological pH [2]. Additionally, the benzisoxazole scaffold undergoes aldehyde oxidase-mediated metabolism, whereas benzothiazole analogs do not, affecting clearance predictions [3]. These quantifiable differences directly inform scaffold selection in hit-to-lead and lead optimization programs.

Drug Metabolism and Pharmacokinetics (DMPK): Substrate Profiling for Aldehyde Oxidase Clearance

In vitro ADME studies have established that 1,2-benzisoxazole is a substrate for rabbit liver aldehyde oxidase, whereas benzothiazole and most other azaheterocycles tested are not [3]. This substrate specificity means that benzisoxazole-containing compounds may undergo oxidative clearance via this cytosolic enzyme. For DMPK scientists evaluating compound series, this evidence necessitates inclusion of aldehyde oxidase liability assessment when the benzisoxazole scaffold is present. The measured Ki/KI ratio >1.0 further characterizes 1,2-benzisoxazole as a mixed inhibitor with preferential binding to free enzyme, providing a kinetic framework for predicting drug–drug interaction potential [3].

Synthetic Methodology: Cycloaddition and Ring-Opening Transformations

Synthetic chemists leverage the unique reactivity of the 1,2-benzisoxazole N–O bond for downstream functionalization. The scaffold undergoes Diels–Alder cycloaddition with maleic anhydride, a reaction that 2,1-benzisothiazole fails to undergo under identical conditions [4]. Furthermore, the N–O bond is susceptible to selective reductive cleavage under anaerobic conditions (P450-mediated), yielding amidine products—a transformation not accessible to C–C linked isosteres [5]. Computational evidence confirms that nucleophilic attack invariably triggers N–O bond cleavage, and the reaction rate can be tuned by introducing electron-withdrawing substituents [5]. These properties make 1,2-benzisoxazole a strategic precursor for synthesizing N-containing heterocycles and ortho-hydroxyaryl derivatives.

Analytical Chemistry and Quality Control: Reference Standard Procurement

Commercial 1,2-benzisoxazole (CAS 271-95-4) is supplied with well-defined specifications: purity ≥96% (GC), density 1.17 g/cm³, boiling point 100 °C at 26 mmHg, refractive index n20D 1.56, and water solubility 4.1 mg/mL at 25 °C . The compound is light-sensitive and requires storage at 2–8 °C in the dark . For analytical laboratories developing HPLC or GC methods to quantify benzisoxazole-containing pharmaceuticals (e.g., risperidone, zonisamide) or their metabolites, procurement of the high-purity parent heterocycle as a reference standard is essential for method validation, impurity profiling, and stability-indicating assays.

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